Chromate(3-), bis(2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo-kappaN1)benzoato(3-)-kappaO)-, trihydrogen
Description
Chromate(3-), bis(2-((4,5-dihydro-3-methyl-5-(oxo-κO)-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo-κN1)benzoato(3-)-κO)-, trihydrogen is a chromium(III)-based coordination complex with a highly specialized structure. The compound features:
- A central chromate(3-) ion.
- Two benzoato ligands, each functionalized with an azo-linked pyrazolyl-sulfophenyl group.
- Three hydrogen counterions for charge balance.
The pyrazolyl azo groups and sulfophenyl substituents confer unique electronic and steric properties, influencing solubility, redox behavior, and biological activity.
Properties
CAS No. |
71343-04-9 |
|---|---|
Molecular Formula |
C34H25CrN8O12S2 |
Molecular Weight |
853.7 g/mol |
IUPAC Name |
chromium(3+);hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/2C17H14N4O6S.Cr/c2*1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;/h2*2-9,22H,1H3,(H,23,24)(H,25,26,27);/q;;+3/p-3 |
InChI Key |
AOPNFJLKZSYEBQ-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) typically involves the reaction of chromium salts with azo compounds. The process begins with the preparation of the azo compound, which is synthesized by diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The resulting azo compound is then reacted with a chromium salt under controlled pH and temperature conditions to form the desired coordination complex .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves strict control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through filtration, crystallization, and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the reduction of the chromium center.
Substitution: The azo groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state chromium complexes, while reduction reactions may produce lower oxidation state species.
Scientific Research Applications
Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Widely used in the dye and pigment industries for its vibrant color and stability.
Mechanism of Action
The mechanism of action of Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) involves its interaction with molecular targets through coordination bonds. The chromium center plays a crucial role in mediating these interactions, often involving electron transfer processes. The azo groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison with Similar Chromate Complexes
Structural Analogues
Table 1: Key Structural Differences
Key Observations:
- Sulfophenyl vs.
- Oxidation State: Unlike carcinogenic Cr(VI) compounds (e.g., zinc chromate), the target compound’s Cr(III) oxidation state suggests lower inherent toxicity .
Physicochemical Properties
Table 2: Inferred Properties Based on Structural Analogues
- Toxicity Trends : Cr(VI) compounds (e.g., zinc chromate) induce severe cytotoxicity (e.g., 9% cell survival at 1000 μM Cr), while Cr(III) complexes are less harmful due to poor cellular uptake .
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